molecular formula C17H13N3S2 B456898 3-(1-benzothiophen-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

3-(1-benzothiophen-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

Cat. No. B456898
M. Wt: 323.4g/mol
InChI Key: ODNUJYATAXLXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-benzothiophen-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

  • Crystal Structure Studies : A study explored the crystal structure of a related triazole compound, highlighting the importance of crystallography in understanding molecular interactions and stabilization in such compounds (Xu et al., 2006).

  • Cytotoxicity and Immunomodulation : Another research focused on the cytotoxicity of triazole derivatives and their effects on immunocompetent cells, demonstrating their potential in cancer research and immune response modulation (Mavrova et al., 2009).

  • Antioxidant and Antimicrobial Properties : A series of triazole derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities, suggesting their utility in combating oxidative stress and microbial infections (Baytas et al., 2012).

  • Antioxidative Activity : Novel S-substituted derivatives of triazole thiones showed significant antioxidative activity, indicating their potential use in preventing oxidative damage (Tumosienė et al., 2014).

  • Cancer Research : A study on triazol-3-ylthioacetohydrazides demonstrated their cytotoxic effects on various cancer cell lines, suggesting their role in the development of new anticancer therapies (Šermukšnytė et al., 2022).

  • Crystal Interactions in Antioxidant Compounds : The study of crystal structures and intermolecular interactions in triazole-benzimidazole compounds revealed insights into their antioxidant properties (Karayel et al., 2015).

properties

Product Name

3-(1-benzothiophen-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C17H13N3S2

Molecular Weight

323.4g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H13N3S2/c1-11-6-2-4-8-14(11)20-16(18-19-17(20)21)13-10-22-15-9-5-3-7-12(13)15/h2-10H,1H3,(H,19,21)

InChI Key

ODNUJYATAXLXSW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CSC4=CC=CC=C43

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CSC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-benzothiophen-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-(1-benzothiophen-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-(1-benzothiophen-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.